1-Cyclohexyl-1-phenylprop-2-yn-1-ol
Description
Properties
CAS No. |
834-41-3 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
1-cyclohexyl-1-phenylprop-2-yn-1-ol |
InChI |
InChI=1S/C15H18O/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3,5-6,9-10,14,16H,4,7-8,11-12H2 |
InChI Key |
NLZBBWBRNFDIFG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1CCCCC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
1. Olefin Metathesis Catalyst Reactivation
One of the prominent applications of 1-cyclohexyl-1-phenylprop-2-yn-1-ol is in the reactivation of ruthenium-based olefin metathesis catalysts. Research has shown that this compound can effectively regenerate inactive catalysts, allowing them to participate in ring-closing metathesis reactions. For instance, the compound was used to reactivate a decomposed Hoveyda-Grubbs catalyst, resulting in a complex that exhibited comparable activity to the original catalyst in synthesizing cyclic compounds .
2. Propargylation Reactions
The compound has also been utilized in propargylation reactions, which are essential for introducing alkyne functionalities into various substrates. In a study, this compound was employed to propargylate coenzyme Q0, showcasing its utility in biochemical applications . This reaction highlights the compound's potential in synthesizing biologically relevant molecules.
Case Study 1: Reactivation of Ruthenium Catalysts
In a detailed investigation, the effectiveness of this compound was assessed in reactivating a decomposed ruthenium catalyst. The study demonstrated that treatment with this compound led to a significant recovery of catalytic activity, enabling efficient olefin metathesis reactions. The reactivated catalyst achieved over 90% conversion of the substrate within two hours under standard conditions .
Case Study 2: Propargylation of Coenzyme Q0
Another study focused on the use of this compound for the propargylation of coenzyme Q0. The reaction conditions were optimized to yield high purity products, demonstrating the compound's effectiveness as a propargylating agent. The resultant products were analyzed using NMR spectroscopy, confirming their structural integrity and potential biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related cyclohexanol derivatives from the evidence are analyzed to infer properties of 1-cyclohexyl-1-phenylprop-2-yn-1-ol:
Substituent Effects on Lipophilicity and Stability
- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (): The cyclohexyl group enhances lipid solubility, enabling blood-brain barrier penetration . Degradation studies show rapid plasma clearance (half-life ~5 min) and formation of inactive metabolites like cyclohexylamine .
- Carvyl propionate (2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-propanoate) (): An ester derivative of cyclohexenol with a propionate group. Used in fragrances due to ester stability and low toxicity (GHS classification: Not hazardous) . Comparison: The propargyl alcohol in the target compound is more reactive than esters, suggesting lower stability but higher synthetic utility.
Reactivity of Alkyne vs. Alkene Substituents
1-prop-1-en-2-ylcyclohexan-1-ol () :
- Contains a propenyl (alkene) substituent (C₉H₁₆O).
- Alkenes undergo electrophilic additions but are less reactive than alkynes .
- Comparison : The propargyl group in the target compound’s structure may participate in click chemistry (e.g., azide-alkyne cycloaddition), offering advantages in bioconjugation or polymer synthesis.
2-Cyclohexen-1-ol, 1-[(phenylthio)methyl]- () :
- Features a phenylthio group (C₁₃H₁₆OS).
- The phenyl group introduces aromatic π-π interactions, while the thioether linkage may confer redox activity .
- Comparison : The phenyl group in the target compound could enhance binding to aromatic receptors but lacks the sulfur-mediated reactivity of thioethers.
Degradation Pathways
- Nitrosourea Derivatives (): Degrade via intermediate isocyanate and 2-chloroethyl carbonium ions, producing inactive metabolites like cyclohexylamine and 2-chloroethanol . Comparison: The propargyl alcohol in the target compound may undergo oxidation to form ketones or participate in Michael additions, differing from nitrosourea degradation mechanisms.
Data Table: Key Properties of Structurally Related Compounds
Research Findings and Implications
- Lipophilicity and Bioavailability : Cyclohexyl groups enhance lipid solubility, as demonstrated by the CNS penetration of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea . This suggests the target compound may exhibit favorable tissue distribution.
- Reactivity : Propargyl alcohols are prone to oxidation and nucleophilic attacks, contrasting with the stability of ester derivatives like carvyl propionate .
- Degradation : Unlike nitrosoureas, the target compound’s degradation is likely dominated by alkyne-specific pathways, necessitating stability studies under physiological conditions.
Preparation Methods
Palladium-Copper Mediated Alkyne Transfer
A widely adopted method for synthesizing propargyl alcohols involves palladium-copper co-catalyzed cross-coupling. While direct literature on 1-cyclohexyl-1-phenylprop-2-yn-1-ol is sparse, analogous protocols for structurally similar compounds provide a framework. For example, 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-ol was synthesized via coupling 4-iodoanisole with 1-phenyl-2-propyn-1-ol using PdCl₂(PPh₃)₂ and CuI in tetrahydrofuran (THF) at room temperature. Adapting this protocol, cyclohexylmagnesium bromide could react with a preformed propargyl electrophile to install the cyclohexyl moiety.
Key parameters:
-
Catalyst system : PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)
-
Solvent : THF
-
Temperature : 25°C
Limitations include the need for anhydrous conditions and sensitivity to steric hindrance from the cyclohexyl group.
Nucleophilic Addition to Ketones
Acetylide Addition to Cyclohexyl Phenyl Ketone
Classical acetylide addition remains viable for small-scale synthesis. Cyclohexyl phenyl ketone reacts with lithium acetylide (generated in situ from calcium carbide or acetylene gas) to form the target alcohol.
Procedure :
-
Generate lithium acetylide by treating CaC₂ with LiNH₂ in liquid ammonia.
-
Add cyclohexyl phenyl ketone (1.0 equiv) at −78°C.
-
Quench with saturated NH₄Cl and extract with dichloromethane.
Optimization Challenges :
-
Moisture sensitivity necessitates strict anhydrous conditions.
-
Competing side reactions (e.g., over-addition) reduce yields.
Comparative Analysis of Methods
Mechanistic Insights
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 1-Cyclohexyl-1-phenylprop-2-yn-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic addition of cyclohexylmagnesium bromide to a propargyl aldehyde intermediate, followed by quenching and purification. Optimization involves adjusting stoichiometry, temperature (e.g., -78°C for Grignard reactions), and solvent polarity (THF or diethyl ether) to enhance yield . Column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for isolating the tertiary alcohol product. Purity can be verified via TLC and GC-MS .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR : -NMR identifies proton environments (e.g., alkynyl protons at δ 1.8–2.2 ppm, aromatic protons at δ 7.2–7.5 ppm). -NMR confirms quaternary carbons (e.g., the alkyne carbon at ~80–90 ppm) .
- IR : A sharp peak near 3300 cm (C≡C-H stretch) and 2100 cm (C≡C stretch) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (e.g., [M+H] at m/z 230.1568 for CHO) .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer : Store under inert gas (argon or nitrogen) at 2–8°C in amber glass vials to prevent oxidation of the alkyne moiety. Monitor degradation via periodic NMR analysis, as moisture and light can hydrolyze the tertiary alcohol .
Advanced Research Questions
Q. How do steric effects from the cyclohexyl and phenyl groups influence the compound’s reactivity in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)?
- Methodological Answer : Steric hindrance from the bulky substituents reduces reaction rates in CuAAC. Kinetic studies (e.g., pseudo-first-order assays) can quantify this effect. Computational modeling (DFT) predicts transition-state geometries, revealing energy barriers increased by ~15–20% compared to unsubstituted propargyl alcohols .
Q. What computational strategies are used to predict the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO/LUMO). The alkyne’s electron-deficient nature (LUMO ≈ -1.5 eV) suggests nucleophilic attack susceptibility .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study conformational stability .
Q. Has this compound shown biological activity, and what assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : While direct studies are limited, structurally related propargyl alcohols exhibit antifungal activity. Screen using:
- MIC assays against Candida albicans (96-well plate, 24–48 hr incubation).
- Cytotoxicity assays (MTT or resazurin) in mammalian cell lines (e.g., HEK293) to assess selectivity .
Q. Can this compound act as a ligand in transition-metal catalysis?
- Methodological Answer : The tertiary alcohol and alkyne moieties can coordinate to metals like Pd or Ru. Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura). X-ray crystallography of metal complexes (e.g., [PdCl(L)] where L = ligand) confirms binding modes .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported stability data for tertiary propargyl alcohols?
- Methodological Answer : Contradictions in degradation rates (e.g., hydrolysis half-life in acidic vs. neutral conditions) may arise from impurities or storage variances. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare results against control samples prepared under inert atmospheres .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
